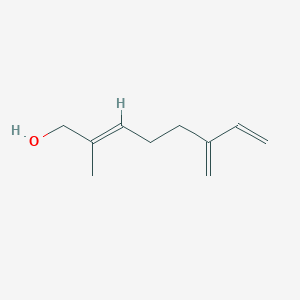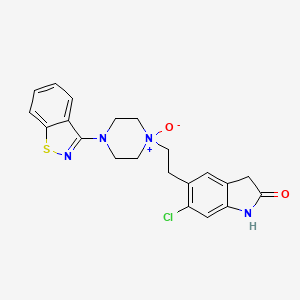
Ziprasidone N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ziprasidone N-oxide is a derivative of ziprasidone, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. This compound retains the core structure of ziprasidone but includes an additional N-oxide functional group, which can influence its chemical properties and biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ziprasidone N-oxide typically involves the oxidation of ziprasidone. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
Ziprasidone N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to other oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to ziprasidone.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ziprasidone sulfoxide, while reduction can yield ziprasidone .
科学的研究の応用
Ziprasidone N-oxide has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of N-oxide functional groups.
Biology: Investigated for its potential effects on various biological pathways, particularly those involving neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects and as a metabolite in pharmacokinetic studies of ziprasidone.
Industry: Utilized in the development of new pharmaceutical formulations and as a standard in quality control processes
作用機序
The mechanism of action of Ziprasidone N-oxide is similar to that of ziprasidone. It functions as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, and as an agonist at serotonin 5-HT1A receptors. This activity helps to modulate neurotransmitter levels in the brain, which can alleviate symptoms of schizophrenia and bipolar disorder .
類似化合物との比較
Similar Compounds
Ziprasidone: The parent compound, used as an antipsychotic medication.
Aripiprazole: Another atypical antipsychotic with a similar mechanism of action.
Risperidone: Atypical antipsychotic with a different receptor binding profile.
Olanzapine: Atypical antipsychotic with a broader receptor binding profile
Uniqueness
Ziprasidone N-oxide is unique due to the presence of the N-oxide functional group, which can alter its pharmacokinetic properties and potentially reduce side effects compared to ziprasidone. This modification may also influence its interaction with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C21H21ClN4O2S |
|---|---|
分子量 |
428.9 g/mol |
IUPAC名 |
5-[2-[4-(1,2-benzothiazol-3-yl)-1-oxidopiperazin-1-ium-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C21H21ClN4O2S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-8-26(28)9-6-25(7-10-26)21-16-3-1-2-4-19(16)29-24-21/h1-4,11,13H,5-10,12H2,(H,23,27) |
InChIキー |
XIEQKITXJALFOJ-UHFFFAOYSA-N |
正規SMILES |
C1C[N+](CCN1C2=NSC3=CC=CC=C32)(CCC4=C(C=C5C(=C4)CC(=O)N5)Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B13432142.png)
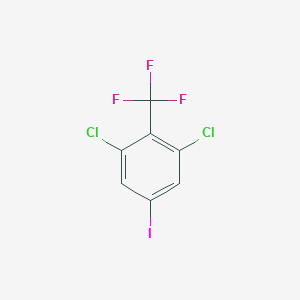
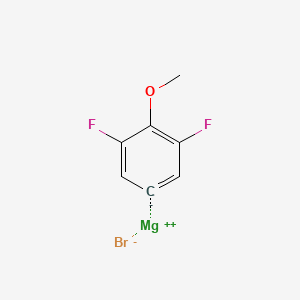
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B13432162.png)
![tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate](/img/structure/B13432166.png)
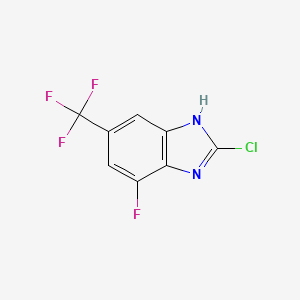
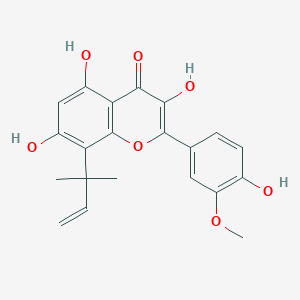
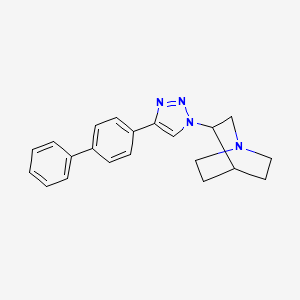
![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
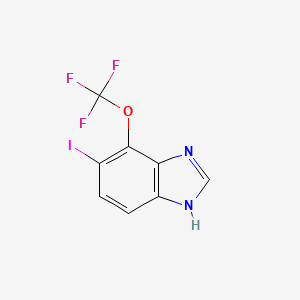
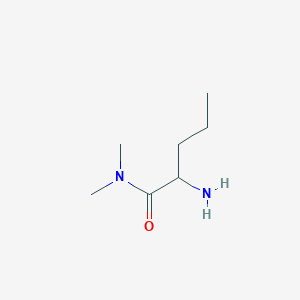
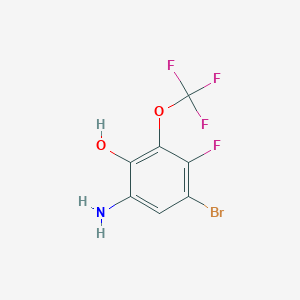
![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432215.png)
